Isopropyl (2-(thiazol-4-yl)-1H-benzimidazol-5-yl)carbamate monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl (2-(thiazol-4-yl)-1H-benzimidazol-5-yl)carbamate monohydrochloride is a synthetic compound that belongs to the class of heterocyclic organic compounds It features a thiazole ring, a benzimidazole ring, and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl (2-(thiazol-4-yl)-1H-benzimidazol-5-yl)carbamate monohydrochloride typically involves multiple steps, starting with the formation of the thiazole and benzimidazole rings. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The benzimidazole ring can be formed by the condensation of o-phenylenediamine with carboxylic acids or their derivatives
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of appropriate solvents and catalysts. The purification process may involve recrystallization or chromatography techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Isopropyl (2-(thiazol-4-yl)-1H-benzimidazol-5-yl)carbamate monohydrochloride can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and benzimidazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine .
Scientific Research Applications
Isopropyl (2-(thiazol-4-yl)-1H-benzimidazol-5-yl)carbamate monohydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Isopropyl (2-(thiazol-4-yl)-1H-benzimidazol-5-yl)carbamate monohydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or interfere with the synthesis of nucleic acids in microbial cells . The thiazole and benzimidazole rings play a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: Known for its antimicrobial and anticancer activities.
Benzimidazole derivatives: Widely used in medicinal chemistry for their broad spectrum of biological activities.
Uniqueness
Isopropyl (2-(thiazol-4-yl)-1H-benzimidazol-5-yl)carbamate monohydrochloride stands out due to its unique combination of a thiazole ring, a benzimidazole ring, and a carbamate group. This structural arrangement enhances its biological activity and makes it a versatile compound for various applications .
Properties
CAS No. |
76345-76-1 |
---|---|
Molecular Formula |
C14H15ClN4O2S |
Molecular Weight |
338.8 g/mol |
IUPAC Name |
propan-2-yl N-[2-(1,3-thiazol-4-yl)-3H-benzimidazol-5-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C14H14N4O2S.ClH/c1-8(2)20-14(19)16-9-3-4-10-11(5-9)18-13(17-10)12-6-21-7-15-12;/h3-8H,1-2H3,(H,16,19)(H,17,18);1H |
InChI Key |
KHOHHQHXCWDDFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)NC1=CC2=C(C=C1)N=C(N2)C3=CSC=N3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.